Spiro[adamantane-2,3'-morpholine]hydrochloride
Description
Spiro[adamantane-2,3'-morpholine]hydrochloride is a hybrid compound featuring a spiro junction between an adamantane cage and a morpholine ring. The adamantane moiety provides a rigid, lipophilic scaffold, while the morpholine contributes hydrogen-bonding capacity and polarity. This structural duality enhances metabolic stability and bioavailability, making it a candidate for therapeutic applications, particularly in central nervous system (CNS) disorders or infectious diseases .
Properties
Molecular Formula |
C13H22ClNO |
|---|---|
Molecular Weight |
243.77 g/mol |
IUPAC Name |
spiro[adamantane-2,3'-morpholine];hydrochloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-2-15-8-13(14-1)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14H,1-8H2;1H |
InChI Key |
FABQIDUWSCVCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2(N1)C3CC4CC(C3)CC2C4.Cl |
Origin of Product |
United States |
Preparation Methods
Classical Approach Starting from Adamantanone
A common starting material is 2-adamantanone, which undergoes condensation and subsequent cyclization with morpholine derivatives to form the spirocyclic structure. One literature-supported method involves:
- Reaction of 2-adamantanone with malonic acid derivatives under acidic conditions to form intermediates that can be transformed into spirocyclic compounds.
- Subsequent nucleophilic substitution or ring closure with morpholine or its derivatives to form the spiro linkage.
- Isolation of the hydrochloride salt by treatment with hydrochloric acid for stability and purification.
This method typically requires controlled temperature and solvent conditions, such as refluxing in toluene or ethanol, and may involve purification steps like recrystallization or chromatography to achieve high purity.
Modern Scalable Synthesis Using Halomethyl Morpholine Intermediates
Recent advances have introduced more scalable and efficient routes involving:
- Preparation of 2-chloromethyl-substituted morpholine from epichlorohydrin and β-aminoalcohols.
- Base-mediated dehydrochlorination to form reactive intermediates.
- Cyclization steps to construct the spirocyclic morpholine ring fused to the adamantane scaffold.
- Final conversion to the hydrochloride salt.
This approach benefits from high yields, scalability, and the ability to introduce substitutions on the morpholine ring, enhancing the compound’s chemical diversity for drug discovery applications.
Bromine-Mediated Cyclization and Catalytic Debromination
Another synthetic strategy adapted from spirocyclic pyrrolidine synthesis involves:
- Formation of cyclic imines from ketones and amines.
- Reaction with allylmagnesium halides to introduce allyl groups.
- Bromine-mediated cyclization to form the spirocyclic ring.
- Catalytic hydrogenolysis to remove protecting groups and finalize the spirocyclic amine structure.
- Conversion to hydrochloride salt.
This method has been optimized for scale-up, with modifications such as using allylmagnesium chloride instead of bromide and improved reaction conditions to enhance yields and purity.
- Microwave irradiation has been reported to reduce reaction times significantly in the synthesis of spirocyclic compounds, which could be applied to this compound to enhance efficiency.
- The use of more common reagents such as BF3·Et2O instead of specialized Lewis acids improves scalability and cost-effectiveness without compromising yield.
- Freshly prepared borane reagents are critical in hydroboration-oxidation steps during ring construction to maintain high yields.
- The hydrochloride salt form enhances the compound’s stability and ease of handling, which is crucial for storage and further application in medicinal chemistry.
The preparation of Spiro[adamantane-2,3'-morpholine]hydrochloride involves sophisticated synthetic strategies that balance complexity, yield, and scalability. Classical methods based on adamantanone remain foundational, while modern approaches leveraging halomethyl intermediates and bromine-mediated cyclizations offer improved efficiency and scalability. Optimization of reaction conditions and reagent selection continues to advance the practical synthesis of this compound, supporting its exploration in pharmaceutical research.
Chemical Reactions Analysis
Reactivity and Stability
-
Ring Integrity : The adamantane core’s steric bulk confers stability to the spiro ring, as seen in resistant adamantane-spiro-oxirans to nucleophilic ring opening .
-
Hydrochloride Salt Behavior : The hydrochloride form suggests protonation of the morpholine nitrogen, enhancing solubility in polar solvents. This salt may undergo acid-mediated reactions, such as:
-
Acid-Catalyzed Ring Opening : While morpholine itself is less reactive than epoxides, acidic conditions could facilitate selective ring-opening reactions, analogous to adamantane-spiro-oxirans treated with HI .
-
Nucleophilic Substitution : The protonated morpholine may participate in nucleophilic displacement reactions, though steric hindrance from the adamantane core could limit reactivity .
-
Biological and Medicinal Relevance
Related spiro-adamantane derivatives, such as spiro[piperidine-2,2′-adamantane], have shown potent antiviral activity, highlighting the importance of heterocycle positioning and conformational flexibility . While Spiro[adamantane-2,3′-morpholine]hydrochloride’s biological activity is not explicitly detailed in the provided sources, its structural analogs suggest potential applications in drug design due to:
-
Lipophilic Core : Adamantane’s hydrophobicity enhances cell membrane permeability .
-
Heterocyclic Rings : Morpholine’s oxygen atom may participate in hydrogen bonding, influencing binding affinity to biological targets .
Analytical and Structural Characterization
Scientific Research Applications
Spiro[adamantane-2,3’-morpholine] hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and catalysis due to its unique structural features.
Biology: The compound is studied for its potential biological activities, including anticancer properties.
Medicine: It is explored for drug discovery, particularly in the development of new therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of spiro[adamantane-2,3’-morpholine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various biological targets, potentially inhibiting or activating specific pathways. detailed studies on its exact mechanism of action are still ongoing .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogues
4-[2-(1-Adamantyl)ethyl]morpholine Hydrochloride
- Structure : Adamantane is connected to morpholine via an ethyl chain rather than a spiro junction.
- Properties : The linear linkage reduces conformational rigidity compared to the spiro system. This compound has applications in drug delivery due to its amphiphilic nature but lacks the stereochemical complexity of spiro derivatives .
- Therapeutic Potential: Limited data on biological activity; structural flexibility may reduce target specificity compared to spiro systems .
Viloxazine Hydrochloride
- Structure: A morpholine ring linked to a phenoxyethyl chain.
- Therapeutic Use: Psychotropic agent (antidepressant) acting as a norepinephrine reuptake inhibitor.
- Comparison : While both compounds contain morpholine, Viloxazine lacks the adamantane scaffold, resulting in lower lipophilicity and distinct pharmacokinetic profiles .
Spiro[thiazolidine-2,2'-tricyclo[3.3.1.1³,⁷]decan]-5'-ol Hydrochloride
- Structure : Spiro junction between thiazolidine and an adamantane-like tricyclic system.
- Activity : Demonstrates antimalarial and antiviral properties, attributed to the spiroadamantane unit’s stability and the heterocycle’s bioactivity .
- Differentiation : The thiazolidine ring introduces sulfur-based interactions, whereas the morpholine in the target compound offers oxygen and nitrogen for hydrogen bonding .
Antimalarial Spiroadamantane Derivatives
- Example : Dispiro[adamantane-2,3'-[1,2,4,5]tetraoxane-6',1''-cyclohexan] derivatives.
- Activity : High antimalarial efficacy (IC₅₀ < 50 nM) with low cytotoxicity.
- Synthesis : Utilizes 1,3-dipolar cycloaddition in ionic liquids ([bmim]Br), yielding enantiomerically pure products (ee > 97%) .
- Comparison : Spiro[adamantane-2,3'-morpholine]hydrochloride may share metabolic stability but lacks the peroxide bridge critical for antimalarial action .
Antiviral Adamantane Derivatives
Physicochemical Properties
| Compound | Molecular Weight | Solubility (HCl Salt) | LogP | Key Functional Groups |
|---|---|---|---|---|
| Spiro[adamantane-2,3'-morpholine]HCl | ~285.85* | High | ~3.67 | Adamantane, morpholine |
| 4-[2-(1-Adamantyl)ethyl]morpholine HCl | 285.85 | Moderate | 3.67 | Adamantane, ethyl-morpholine |
| Viloxazine HCl | 237.72 | High | 2.1 | Morpholine, phenoxyethyl |
| Spiro[thiazolidine-adamantane]HCl | ~296.84 | Low | 4.2 | Thiazolidine, adamantane |
*Calculated based on .
Biological Activity
Spiro[adamantane-2,3'-morpholine]hydrochloride is a compound characterized by a unique spiro linkage between an adamantane and a morpholine ring. This structural configuration is believed to impart distinctive biological activities, making it a subject of interest in medicinal chemistry. The compound's potential applications span across various domains, including antiviral, antimicrobial, and neuropharmacological activities.
The precise biological targets of this compound are not fully elucidated; however, its structural similarities to other adamantane derivatives suggest potential interactions with viral proteins and central nervous system receptors. For instance, compounds like amantadine, which share the adamantane backbone, have demonstrated the ability to enhance dopamine release and interact with NMDA receptors and sigma-1 receptors .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral Properties : Similar compounds have shown efficacy against various viruses, including influenza and HIV. The mechanism often involves interference with viral replication processes or direct inhibition of viral proteins.
- Antimicrobial Activity : The compound has been investigated for its ability to inhibit bacterial growth, which is crucial in the development of new antibiotics.
- Neuropharmacological Effects : Given its interaction with dopaminergic pathways, there is potential for therapeutic applications in treating neurological disorders.
Research Findings
Several studies have explored the biological activity of adamantane derivatives, providing insights into the efficacy of compounds similar to this compound.
Table 1: Summary of Biological Activities of Adamantane Derivatives
Case Studies
- Antiviral Activity Against Tick-Borne Encephalitis : A study demonstrated that spiro-annulated compounds exhibited significant antiviral activity against tick-borne encephalitis virus (TBEV) with effective concentrations (EC50) in the micromolar range. This suggests that similar structures may enhance the antiviral potency against other viruses as well .
- Neuropharmacological Applications : Research into adamantane derivatives has highlighted their potential in treating neurological disorders due to their effects on dopaminergic pathways. Compounds like amantadine have been repurposed for conditions beyond their initial use against influenza, including Parkinson's disease and traumatic brain injury .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing Spiro[adamantane-2,3'-morpholine]hydrochloride purity and structure?
- Methodology : Utilize chromatographic techniques (e.g., HPLC or GC) coupled with mass spectrometry for structural confirmation. For purity assessment, perform elemental analysis and nuclear magnetic resonance (NMR) spectroscopy. A validated protocol involves dissolving the compound in dichloromethane, drying with anhydrous sodium sulfate, and filtering before analysis . Additionally, chloride ion confirmation can be achieved via General Identification Test A (e.g., silver nitrate precipitation) .
Q. How should researchers safely handle and store this compound in laboratory settings?
- Methodology : Store in a tightly sealed container in a cool (<25°C), dry, and ventilated area, away from incompatible materials (e.g., strong oxidizers). Use chemical fume hoods for handling, and wear PPE (gloves, lab coat, goggles). In case of spills, follow institutional protocols: evacuate the area, use absorbent materials, and decontaminate with appropriate solvents. Document all training and ensure access to Safety Data Sheets (SDS) .
Q. What synthetic routes are reported for spirocyclic adamantane-morpholine derivatives?
- Methodology : A common approach involves electrophilic aromatic substitution or cycloaddition reactions. For example, react adamantane derivatives with morpholine precursors under anhydrous conditions (e.g., AlCl3 catalysis in dichloromethane at 0°C). Purification via recrystallization (e.g., hexane) yields high-purity products. Ensure nitrogen atmosphere to prevent oxidation .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound analogs?
- Methodology : Conduct systematic structure-activity relationship (SAR) studies by synthesizing analogs with controlled substituents. Validate biological assays (e.g., antiviral activity) using standardized cell lines and statistical methods (e.g., ANOVA with post-hoc tests). Cross-reference findings with crystallographic data to correlate molecular conformation and activity .
Q. What experimental design considerations are critical for optimizing the synthesis of this compound?
- Methodology : Use factorial design to evaluate reaction parameters (temperature, solvent, catalyst ratio). Monitor reaction progress via TLC or in-situ IR spectroscopy. For scale-up, assess solvent sustainability (e.g., replace dichloromethane with ethyl acetate) and optimize recrystallization conditions (solvent polarity, cooling rate) to maximize yield and purity .
Q. How can researchers validate the radical scavenging properties of this compound derivatives?
- Methodology : Employ electron paramagnetic resonance (EPR) spectroscopy to detect stable radical adducts. Compare trapping efficiency against known standards (e.g., TEMPO) in model systems (e.g., DPPH assay). For in vitro studies, use cell-based oxidative stress models (e.g., H2O2-induced damage) and quantify biomarkers (e.g., glutathione levels) .
Methodological Best Practices
Q. What statistical approaches are recommended for analyzing pharmacological data in preclinical studies?
- Methodology : Use non-linear regression for dose-response curves (e.g., IC50 calculation) and report 95% confidence intervals. For in vivo studies, apply survival analysis (Kaplan-Meier) and Cox proportional hazards models. Ensure biological and technical replicates (n ≥ 3) to account for variability .
Q. How should researchers document synthetic procedures for peer-reviewed publication?
- Methodology : Follow IUPAC nomenclature and include detailed reaction conditions (solvent, temperature, catalyst). Specify equipment (e.g., manufacturer, model) and analytical methods (e.g., NMR parameters). Disclose yield, purity (e.g., HPLC chromatograms), and any deviations from established protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
